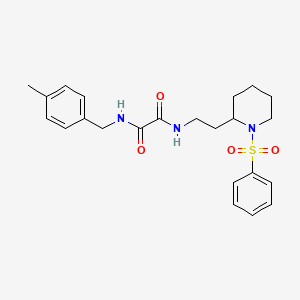

N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18-10-12-19(13-11-18)17-25-23(28)22(27)24-15-14-20-7-5-6-16-26(20)31(29,30)21-8-3-2-4-9-21/h2-4,8-13,20H,5-7,14-17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPCUCZPKVUXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and related compounds:

Key Observations

Antiviral Activity: The target compound shares structural similarities with HIV entry inhibitors (e.g., compound 6), which feature chlorophenyl and piperidinyl-thiazolyl groups. These analogs exhibit low micromolar IC50 values, suggesting that the phenylsulfonyl-piperidinylethyl group in the target compound may similarly engage hydrophobic pockets in viral glycoproteins . In contrast, BNM-III-170 uses a guanidinomethyl-indenyl group to mimic CD4 binding, demonstrating that N2 substituents critically influence target specificity .

Flavoring Applications: S336 and its analogs (e.g., S5456) prioritize safety and metabolic stability, with 2,4-dimethoxybenzyl and pyridyl groups minimizing toxicity.

Metabolic and Safety Profiles: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg/day) due to rapid hydrolysis into non-toxic metabolites. The phenylsulfonyl group in the target compound may slow hydrolysis, necessitating detailed toxicological evaluation .

Structural Activity Relationship (SAR) Insights

- 4-Chlorophenyl: Increases antiviral potency but may elevate toxicity risks .

- N2 Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.